molecular formula C10H13NO4 B8676177 Methyl 2-amino-5-(2-hydroxyethoxy)benzoate

Methyl 2-amino-5-(2-hydroxyethoxy)benzoate

Cat. No. B8676177
M. Wt: 211.21 g/mol
InChI Key: OSDSXNPBXZGTBQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(2-hydroxyethoxy)benzoate is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-5-(2-hydroxyethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-(2-hydroxyethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-amino-5-(2-hydroxyethoxy)benzoate

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 2-amino-5-(2-hydroxyethoxy)benzoate

InChI

InChI=1S/C10H13NO4/c1-14-10(13)8-6-7(15-5-4-12)2-3-9(8)11/h2-3,6,12H,4-5,11H2,1H3

InChI Key

OSDSXNPBXZGTBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCCO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-(2-hydroxyethoxy)benzoic acid hydrochloride (0.209 g, 895 μmol; CAS 78299-60-2) was suspended in dichloromethane (10 ml) at r.t under an argon atmosphere. The reaction mixture was diluted with MeOH (3 ml). Then trimethylsilyldiazomethane solution (1.45 ml, 2.9 mmol; 2M in hexane) was added dropwise. The reaction mixture was stirred at r.t for 1 hr. The solvents were evaporated. The crude product was purified by silica gel chromatography using a n-heptane/EtOAc gradient to give the title compound (154 mg, 82%) as light yellow, waxy solid.
Name
2-Amino-5-(2-hydroxyethoxy)benzoic acid hydrochloride
Quantity
0.209 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
82%

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